molecular formula C12H17ClN2O2 B1379238 [3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride CAS No. 1803598-90-4

[3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride

Cat. No.: B1379238
CAS No.: 1803598-90-4
M. Wt: 256.73 g/mol
InChI Key: NRNLNIWDEJKUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride: is a chemical compound with the molecular formula C12H17ClN2O2. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride typically involves the reaction of 3-(chloromethyl)benzonitrile with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Oxidized amine derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenylmethanamine derivatives.

Scientific Research Applications

Chemistry: [3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride is used as a building block in organic synthesis for the preparation of various complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is utilized as a probe to study enzyme activities and protein-ligand interactions. It can also be used in the development of biochemical assays and diagnostic tools.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It may exhibit biological activities such as enzyme inhibition, receptor binding, and antimicrobial properties.

Industry: In industrial applications, this compound is used in the formulation of specialty chemicals, coatings, and polymers. It may also be employed in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets such as enzymes, receptors, and proteins. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • [3-(Morpholine-4-carbonyl)phenyl]methanol
  • [3-(Morpholine-4-carbonyl)phenyl]acetic acid
  • [3-(Morpholine-4-carbonyl)phenyl]ethanamine

Comparison: Compared to similar compounds, [3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride is unique due to its specific structural features and chemical properties. It has a distinct combination of functional groups that confer unique reactivity and biological activity. The presence of the morpholine ring and the phenylmethanamine moiety allows for versatile chemical modifications and interactions with various molecular targets.

Properties

IUPAC Name

[3-(aminomethyl)phenyl]-morpholin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c13-9-10-2-1-3-11(8-10)12(15)14-4-6-16-7-5-14;/h1-3,8H,4-7,9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNLNIWDEJKUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.